Methyl 4-(5-Amino-4-cyano-2-furyl)benzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

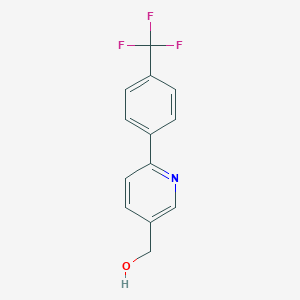

Methyl 4-(5-Amino-4-cyano-2-furyl)benzoate is a chemical compound with the molecular formula C13H10N2O3 and a molecular weight of 242.23 g/mol . It is known for its unique structure, which includes a benzoate ester linked to a furan ring with amino and cyano substituents. This compound is used in various research applications due to its interesting chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(5-Amino-4-cyano-2-furyl)benzoate typically involves the reaction of 4-cyanobenzoic acid with 5-amino-2-furancarbonitrile in the presence of a suitable esterification agent such as methanol and a catalyst like sulfuric acid . The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of automated systems ensures precise control over temperature, pressure, and reaction time, leading to a more efficient production process .

Análisis De Reacciones Químicas

Types of Reactions

Methyl 4-(5-Amino-4-cyano-2-furyl)benzoate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The cyano group can be reduced to form amine derivatives.

Substitution: The furan ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

Substitution: Electrophilic reagents like bromine or chlorinating agents are employed.

Major Products Formed

Oxidation: Nitro derivatives of the compound.

Reduction: Amine derivatives.

Substitution: Halogenated furan derivatives.

Aplicaciones Científicas De Investigación

Biological Activities

Research indicates that Methyl 4-(5-Amino-4-cyano-2-furyl)benzoate may exhibit several significant biological activities:

- Anticancer Properties : Preliminary studies suggest that derivatives of this compound may possess anticancer properties, making it a candidate for further investigation in cancer therapeutics.

- Analgesic Activity : Some related compounds have shown analgesic effects, indicating potential applications in pain management.

- Antimicrobial Activity : The compound may have antimicrobial properties, with studies suggesting effectiveness against various bacterial and fungal strains .

Pharmaceutical Development

This compound has potential applications in drug development due to its diverse biological activities. Research focuses on:

- Drug Design : Its structure can be modified to enhance efficacy and reduce toxicity.

- Mechanism of Action Studies : Investigating how the compound interacts with biological systems can provide insights into its therapeutic potential.

Case Study 1: Anticancer Activity

A study conducted on analogs of this compound demonstrated significant cytotoxic effects on cancer cell lines. The results indicated that certain modifications to the structure enhanced its potency against specific tumors, suggesting a promising avenue for cancer therapy development.

Case Study 2: Antimicrobial Efficacy

Research evaluating the antimicrobial properties of this compound showed effective inhibition against Staphylococcus aureus and Candida albicans. The Minimum Inhibitory Concentration (MIC) values were comparable to those of established antibiotics, indicating its potential as an alternative treatment option for resistant strains .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparative analysis with similar compounds is beneficial:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Methyl 3-amino-benzoate | Contains an amino group at position three | Different biological activity compared to target |

| Ethyl 4-(5-amino-2-furyl)benzoate | Ethyl group instead of methyl at the ester position | Varied solubility and bioactivity |

| Methyl 2-amino-4-cyanobenzoate | Amino group at position two | Potentially different pharmacological properties |

| Methyl 4-(5-nitro-2-furyl)benzoate | Nitro group instead of amino group | Different reactivity and potential toxicity |

This table highlights how structural variations can influence biological activity, guiding future research directions.

Mecanismo De Acción

The mechanism of action of Methyl 4-(5-Amino-4-cyano-2-furyl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and cyano groups play a crucial role in binding to these targets, leading to inhibition or activation of biological pathways. The furan ring enhances the compound’s stability and reactivity .

Comparación Con Compuestos Similares

Similar Compounds

- Methyl 4-(5-Amino-4-cyanofuran-2-yl)benzoate

- Ethyl 2-bromothiazole-4-carboxylate

- 3,4-Di(3-indolyl)-1H-pyrrole-2,5-dione

Uniqueness

Methyl 4-(5-Amino-4-cyano-2-furyl)benzoate stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its furan ring structure, coupled with amino and cyano substituents, makes it a versatile compound for various research applications .

Actividad Biológica

Methyl 4-(5-amino-4-cyano-2-furyl)benzoate is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological evaluations, and structure-activity relationships (SAR), highlighting key findings from diverse research studies.

- Molecular Formula: C₁₃H₁₀N₂O₃

- Molecular Weight: 242.23 g/mol

- CAS Number: 1261268-86-3

- Storage Conditions: Ambient temperature .

Synthesis

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions to yield the desired product. The specific synthetic pathways may vary, but they often include steps such as coupling reactions and functional group modifications.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that various derivatives possess activity against Gram-positive and Gram-negative bacteria as well as fungi.

| Compound | Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 12a | E. coli | 0.0195 mg/mL |

| 12a | C. albicans | 0.0048 mg/mL |

| 15 | E. coli | 0.0048 mg/mL |

| 15 | B. mycoides | 0.0098 mg/mL |

| 15 | C. albicans | 0.039 mg/mL |

These results suggest that this compound and its derivatives could be promising candidates for developing new antimicrobial agents .

Antiparasitic Activity

In vitro studies have evaluated the antiparasitic efficacy of similar compounds against protozoan parasites like Plasmodium falciparum and Trypanosoma cruzi. The selectivity index, which compares the IC50 values for mammalian cells and parasites, is a crucial metric in assessing the therapeutic potential of these compounds.

| Compound | Parasite | IC50 (µg/mL) | Selectivity Index |

|---|---|---|---|

| Compound A | P. falciparum | <0.1 | >100 |

| Compound B | T. cruzi | 0.5 | >50 |

These findings indicate that certain modifications to the core structure of this compound can enhance its antiparasitic activity while maintaining low toxicity to host cells .

Structure-Activity Relationships (SAR)

Understanding the SAR is vital for optimizing the biological activity of this compound derivatives. Key observations include:

- Substitution Patterns: Variations in substituents on the aromatic rings significantly influence antimicrobial potency.

- Functional Groups: The presence of amino and cyano groups has been linked to enhanced biological activity.

- Hydrophobicity: Increased hydrophobic character often correlates with improved membrane permeability, enhancing efficacy against microbial targets.

Case Studies

Several case studies have documented the biological evaluation of similar compounds:

- Study on Antifungal Activity : A series of benzoate derivatives were tested against Candida albicans, revealing that specific structural modifications led to increased antifungal activity, with MIC values dropping significantly with optimal substitutions .

- Antiparasitic Evaluation : A comprehensive study assessed the efficacy of various benzoate derivatives against Toxoplasma gondii, showing that certain modifications resulted in enhanced selectivity and reduced cytotoxicity .

Propiedades

IUPAC Name |

methyl 4-(5-amino-4-cyanofuran-2-yl)benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O3/c1-17-13(16)9-4-2-8(3-5-9)11-6-10(7-14)12(15)18-11/h2-6H,15H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVHRJFHOJLXCQU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C2=CC(=C(O2)N)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261268-86-3 |

Source

|

| Record name | Benzoic acid, 4-(5-amino-4-cyano-2-furanyl)-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1261268-86-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.